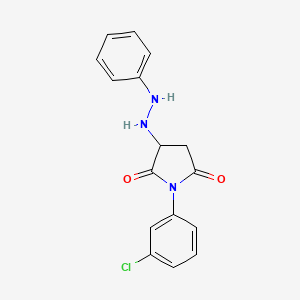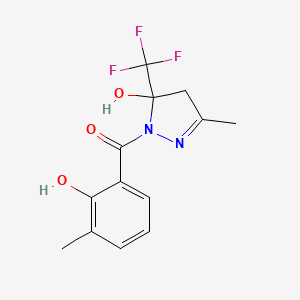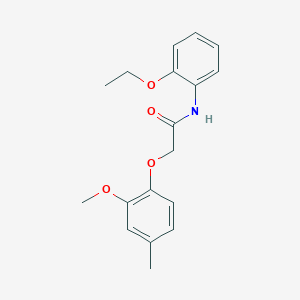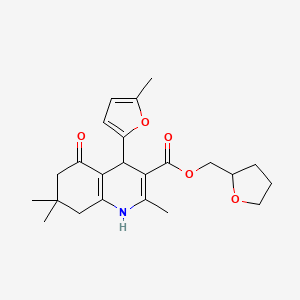
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a heterocyclic compound that contains a pyrrolidine ring and a phenylhydrazine moiety, which gives it unique properties that make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to various diseases.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has several advantages for laboratory experiments, including its high purity and stability. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is also relatively easy to synthesize, and its properties can be easily modified to suit specific applications. However, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, including its use as a potential therapeutic agent for various diseases. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the development of new synthesis methods and modifications of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione could lead to the discovery of new applications and potential therapeutic agents.
Synthesis Methods
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione can be synthesized using several methods, including the reaction between 3-chlorophenylhydrazine and succinimide in the presence of a base. Another method involves the reaction of 3-chlorophenylhydrazine with maleimide, followed by the addition of benzaldehyde. The synthesis of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione requires careful attention to the reaction conditions to obtain high yields and purity.
Scientific Research Applications
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising antimicrobial activity against various bacterial strains, including drug-resistant strains.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-4-8-13(9-11)20-15(21)10-14(16(20)22)19-18-12-6-2-1-3-7-12/h1-9,14,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVZDWHSUEXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)

![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)

![butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)

![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)

![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)